molecular formula C22H23FN2O5 B610427 (R)-Citalopram Oxalate CAS No. 219861-53-7

(R)-Citalopram Oxalate

Cat. No. B610427
M. Wt: 414.43
InChI Key: KTGRHKOEFSJQNS-VEIFNGETSA-N
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Description

“®-Citalopram Oxalate” is the less active enantiomer of Escitalopram Oxalate, a potent and selective inhibitor of serotonin reuptake . It has a molecular formula of C22H23FN2O5 . The compound is also known by other names such as “219861-53-7”, “Citalopram oxalate, ®-”, and "®-1- (3- (Dimethylamino)propyl)-1- (4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate" .


Synthesis Analysis

The synthesis of escitalopram analogues, which includes “®-Citalopram Oxalate”, has been reported in the literature . The analogues were designed to test the possibility of binding such groups to the phenyl in Phe341 amino acid that is in close proximity to the cyano group in human serotonin transporter (hSERT) .


Molecular Structure Analysis

The molecular structure of “®-Citalopram Oxalate” includes a 2D structure and a 3D conformer . The IUPAC name is "(1 R )-1- [3- (dimethylamino)propyl]-1- (4-fluorophenyl)-3 H -2-benzofuran-5-carbonitrile;oxalic acid" .

Scientific Research Applications

Nutritional Science

  • Results : Correlation between oxalate intake and kidney stone formation, recommendations for dietary adjustments

Genetics

  • Results : Identification of genetic markers associated with oxalate dysmetabolism and related health conditions

Cardiometabolic Research

  • Results : Insights into the association between oxalate levels and conditions like hypertension, type 2 diabetes, and obesity

Food Science

  • Results : Data on oxalate levels in various foods, implications for food safety and nutrition

Molecular Genetics and Genomics

  • Results : Identification of genetic variants linked to oxalate-related disorders such as primary hyperoxaluria

Renal Health

  • Results : Association between dietary oxalate and kidney outcomes like nephrolithiasis and chronic kidney disease

Food Nutrition

  • Results : Data on oxalate levels in various foods and guidelines for dietary management

Clinical Management of Nephrolithiasis

  • Results : Recommendations for reducing dietary oxalate intake to prevent kidney stones

Future Directions

Future research could focus on the simultaneous determination of the related substances of escitalopram, including the R-enantiomer . This could involve the use of high-performance liquid chromatographic methods .

properties

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661872
Record name Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Citalopram Oxalate

CAS RN

219861-53-7
Record name Citalopram oxalate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219861-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM OXALATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ4I38573N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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